molecular formula C22H26N4O4S2 B2606765 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide CAS No. 457651-09-1

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2606765
CAS No.: 457651-09-1
M. Wt: 474.59
InChI Key: DSKUPNUHNQKJRF-UHFFFAOYSA-N
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Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C22H26N4O4S2 and its molecular weight is 474.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Design and Synthesis for Anticancer Properties : A related study involving the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

  • Activity Against Microbial and Fungal Strains : Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives similar to the compound , has shown antimicrobial and antifungal activity against various strains, including Gram-positive and Gram-negative bacteria, as well as Candida albicans (Sych et al., 2019).

Inhibition of Carbonic Anhydrases

  • Inhibition of Carbonic Anhydrases : A study on acridine-acetazolamide conjugates, including compounds with structural similarity to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide, indicated their potential as inhibitors of carbonic anhydrases, which are involved in various physiological processes (Ulus et al., 2016).

Fluorescence Characteristics

  • Fluorescent Properties for Imaging and Analysis : Benzamide derivatives, including those similar to the compound , have been investigated for their photophysical properties, such as large Stokes shift and solid-state fluorescence, which could be valuable for imaging and analytical purposes (Zhang et al., 2017).

Synthesis and Characterization

  • Synthetic Methods and Characterization : Various studies have focused on the synthesis and characterization of benzamide derivatives and their complexes, providing valuable insights into the chemical properties and potential applications of these compounds in different fields (Adhami et al., 2012).

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-3-5-6-15-30-18-11-7-16(8-12-18)21(27)23-17-9-13-19(14-10-17)32(28,29)26-22-25-24-20(4-2)31-22/h7-14H,3-6,15H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUPNUHNQKJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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